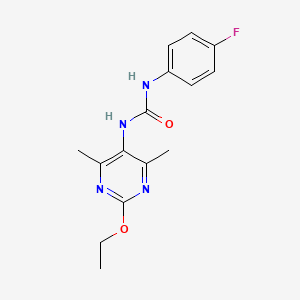
1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(4-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(4-fluorophenyl)urea" is a pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. Pyrimidine derivatives are often synthesized for their potential use in pharmaceuticals, particularly as antitumor agents. The compound is structurally related to other pyrimidine derivatives that have been synthesized and studied for their biological properties and interactions with biological targets.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One such method involves the regioselective condensation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates with urea, which can lead to the formation of ethyl 3-polyfluoroalkyl-3-oxo-2-(ureidomethylidene)propionates under mild conditions. Under more drastic conditions, these intermediates can cyclize to form ethyl 4-polyfluoroalkyl-4-hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates . Although the specific synthesis of "1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(4-fluorophenyl)urea" is not detailed, the general approach to synthesizing pyrimidine derivatives is applicable.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques, including H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions. For instance, the crystal structure of a related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was determined to crystallize in the monoclinic space group with specific cell parameters . Such detailed structural analysis is crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives can be influenced by their molecular structure. The presence of functional groups such as ethoxy, methyl, and fluorophenyl moieties can affect the compound's behavior in chemical reactions. For example, the fluorine atom in the 4-fluorophenyl group could potentially be involved in interactions with biological targets or could influence the electronic properties of the molecule, affecting its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. Theoretical investigations, including vibrational spectra analysis and HOMO-LUMO studies, can provide insights into the electronic properties of these compounds. For example, the HOMO of a related compound was found to be delocalized over the phenyl ring, while the LUMO was located over the pyrimidine ring, indicating potential sites of reactivity . Additionally, the calculated first hyperpolarizability of a similar compound suggests that pyrimidine derivatives could be promising candidates for non-linear optical applications .
科学的研究の応用
Synthesis Approaches
Ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates undergo regioselective condensation with urea to form ethyl 3-polyfluoroalkyl-3-oxo-2-(ureidomethylidene)propionates. Under more severe conditions, these compounds cyclize to form ethyl 4-polyfluoroalkyl-4-hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, indicating a method for synthesizing pyrimidine derivatives (Goryaeva, Burgart, & Saloutin, 2009).
Chemical Reactions and Derivatives
The cyclocondensation of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea results in a novel series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones. This synthesis process involves the trifluoroacetylation of acetophenone- and propiophenone-dimethylacetals derived from phenones, showcasing a pathway to trifluoromethyl-substituted pyrimidinones (Bonacorso, Lopes, Wastowski, Zanatta, & Martins, 2003).
Hydrogen Bonding and Dimerization
Ureidopyrimidones demonstrate strong dimerization via quadruple hydrogen bonding. This property is significant in the solid state and in solution, indicating their potential as building blocks for supramolecular structures. The dimerization constant in CHCl3 exceeds 106 M-1, underscoring their high affinity for forming stable dimeric structures through a donor−donor−acceptor−acceptor array of hydrogen bonding sites (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).
Lithiation and Functionalization
Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate enables the introduction of various substituents, providing a versatile method for functionalizing these urea derivatives. This process demonstrates the chemical flexibility and potential for diverse derivatization of urea-based compounds (Smith, El-Hiti, & Alshammari, 2013).
特性
IUPAC Name |
1-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c1-4-22-15-17-9(2)13(10(3)18-15)20-14(21)19-12-7-5-11(16)6-8-12/h5-8H,4H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUWFDMDJHMYJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C(=N1)C)NC(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(4-fluorophenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


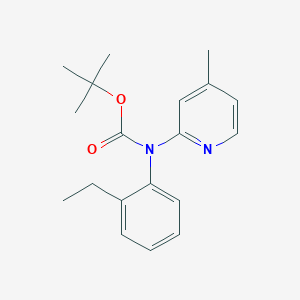
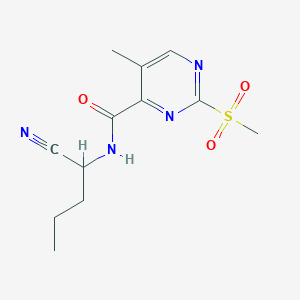
![Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B2504878.png)
![2-(4-(3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2504881.png)

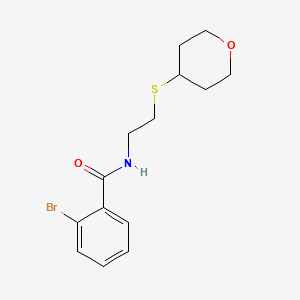
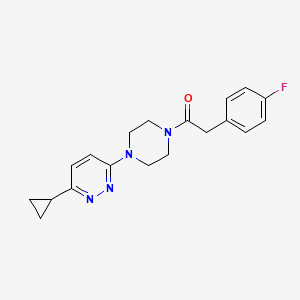


![(Z)-2-(furan-2-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504891.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2504893.png)
![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2504895.png)
![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride](/img/structure/B2504896.png)